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Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a well-established mechanism of

action involving the inhibition of bacterial cell wall synthesis by binding to penicillin-binding

proteins (PBPs)[1][2]. While effective against a broad spectrum of Gram-negative bacteria,

including Pseudomonas aeruginosa, the emergence of antibiotic resistance, particularly in the

context of biofilms, presents a significant challenge in clinical settings[1][3]. Bacterial biofilms

are structured communities of microorganisms encased in a self-produced extracellular

polymeric substance (EPS) matrix, which confers increased resistance to antimicrobial

agents[3].

This document provides detailed application notes and protocols for the use of Ceftazidime in

biofilm disruption assays. It is intended to guide researchers in evaluating the efficacy of

Ceftazidime, both alone and in combination with other agents, against bacterial biofilms. The

protocols described herein are foundational for screening novel therapeutic strategies aimed at

overcoming biofilm-associated antibiotic resistance.

Data Presentation
The following tables summarize quantitative data on the efficacy of Ceftazidime against

Pseudomonas aeruginosa biofilms, including its effects at sub-minimum inhibitory

concentrations (sub-MICs) and in combination with synergistic compounds.
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Table 1: MIC and MBEC of Ceftazidime against Pseudomonas aeruginosa

Strain
Planktonic MIC
(μg/mL)

Biofilm MBEC
(μg/mL)

Fold Increase
(MBEC/MIC)

Reference

P. aeruginosa

PAO1
1 128 128 [4]

P. aeruginosa

(Clinical Isolates)
2 - 4 2048 - 8192 1024 - 4096 [5]

P. aeruginosa

19676A
50

>25 (resistant

variants)
>0.5 [6]

P. aeruginosa

PAO 579
0.8

>25 (resistant

variants)
>31.25 [6]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Table 2: Effect of Sub-Inhibitory Concentrations (Sub-MICs) of Ceftazidime on P. aeruginosa

PAO1 Biofilm Formation

Ceftazidime
Concentration

Biofilm Volume
Reduction (%)

Effect on Gene
Expression

Reference

1/4 x MIC
Significant reduction

observed

Downregulation of

lecA, lecB, pel, psl
[7]

Table 3: Synergistic Effects of Ceftazidime with Other Agents against P. aeruginosa Biofilms
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Combinatio
n Agent

Bacterial
Strain

Method
Key
Findings

Fractional
Inhibitory
Concentrati
on Index
(FICI)

Reference

Amikacin

P. aeruginosa

(Clinical

Isolates)

Checkerboar

d Assay

Synergistic

effect in

55.6% of

isolates.

≤ 0.5

(Synergy)
[8]

Colistin

P. aeruginosa

(Clinical

Isolates)

Checkerboar

d Assay

Synergistic

effect in

52.8% of

isolates.

≤ 0.5

(Synergy)
[8]

Curcumin
P. aeruginosa

PAO1

Biofilm Assay,

RT-PCR

Significant

reduction in

biofilm

formation and

QS gene

expression.

Not Reported [9]

Cellulase

P. aeruginosa

(Clinical

Isolates)

MBEC Assay

32- to 128-

fold decrease

in

Ceftazidime

MBEC.

Not

Applicable
[5]

FICI ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4

indicates antagonism.[8]

Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of

Ceftazidime on bacterial biofilms.
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Protocol 1: Biofilm Formation and Quantification using
Crystal Violet Assay
This protocol is a standard method for quantifying the total biomass of a biofilm.

Materials:

Bacterial culture (e.g., P. aeruginosa PAO1)

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 0.2% glucose)

Sterile 96-well flat-bottom microtiter plates

Ceftazidime stock solution

0.1% (w/v) Crystal Violet solution

30% (v/v) Acetic acid

Phosphate-buffered saline (PBS)

Microplate reader

Procedure:

Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh

medium to a final concentration of approximately 1 x 10^6 CFU/mL.

Biofilm Formation:

For biofilm inhibition assays, add 100 µL of the bacterial suspension to each well of a 96-

well plate. Add 100 µL of medium containing various concentrations of Ceftazidime (e.g.,

sub-MICs) to the respective wells. Include a no-drug control.

For biofilm disruption assays, first, grow the biofilm by adding 200 µL of the bacterial

suspension to each well and incubate for 24-48 hours at 37°C under static conditions.

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
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Washing: Gently remove the planktonic bacteria by aspirating the medium. Wash the wells

twice with 200 µL of sterile PBS to remove non-adherent cells.

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room

temperature for 15 minutes.

Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of

sterile PBS.

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal

violet. Incubate for 15 minutes at room temperature.

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well

plate and measure the absorbance at 595 nm using a microplate reader.

Protocol 2: Minimum Biofilm Eradication Concentration
(MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to

eradicate a pre-formed biofilm.

Materials:

MBEC assay device (e.g., 96-peg lid)

Bacterial culture and growth medium

Ceftazidime stock solution

Sterile 96-well microtiter plates

Recovery medium (e.g., TSB)

Sonicator

Procedure:
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Biofilm Formation: Grow biofilms on the pegs of the MBEC device by incubating the peg lid

in a 96-well plate containing 150 µL of a standardized bacterial inoculum (~10^6 CFU/mL)

per well for 24-48 hours at 37°C.

Antibiotic Challenge:

Prepare a 96-well plate with serial dilutions of Ceftazidime in the appropriate medium.

Rinse the peg lid with the attached biofilms gently in PBS to remove planktonic cells.

Place the peg lid into the plate containing the Ceftazidime dilutions.

Incubate for 24 hours at 37°C.

Biofilm Recovery:

Rinse the peg lid again in PBS.

Place the peg lid into a new 96-well plate containing 200 µL of recovery medium per well.

Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the

recovery medium.

Regrowth and Determination of MBEC:

Incubate the recovery plate for 24 hours at 37°C.

The MBEC is the lowest concentration of Ceftazidime that prevents bacterial regrowth

(i.e., no turbidity) in the recovery medium.

Protocol 3: Checkerboard Synergy Assay
This method is used to assess the synergistic, additive, or antagonistic effects of two

antimicrobial agents.

Materials:

Bacterial culture and growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
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Two antimicrobial agents (e.g., Ceftazidime and a synergistic compound)

Sterile 96-well microtiter plates

Procedure:

Preparation of Antibiotic Dilutions:

In a 96-well plate, create serial dilutions of Ceftazidime along the x-axis (columns) and the

second agent along the y-axis (rows). This creates a matrix of different concentration

combinations.

Inoculation: Add a standardized bacterial inoculum (~5 x 10^5 CFU/mL) to each well.

Incubation: Incubate the plate for 16-20 hours at 37°C.

Data Analysis:

Determine the MIC of each drug alone and in combination.

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.

Interpret the results as described in the note under Table 3.

Visualizations
Experimental Workflow for Biofilm Disruption Assay
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Caption: A generalized workflow for assessing the effect of Ceftazidime on bacterial biofilms.

Signaling Pathways in P. aeruginosa Biofilm Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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